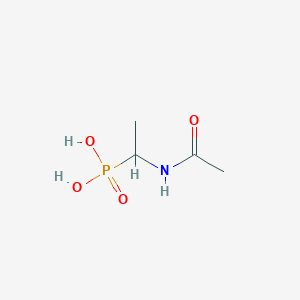
(1-Acetamidoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetamidoethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an acetamidoethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetamidoethyl)phosphonic acid typically involves the reaction of acetamidoethyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1-Acetamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted phosphonate compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Acetamidoethyl)phosphonic acid is used as a precursor for the synthesis of complex organophosphorus compounds. It serves as a building block for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phosphates allows it to interact with biological molecules, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly as an antibacterial and antiviral agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surface treatments .
Mecanismo De Acción
The mechanism of action of (1-Acetamidoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound mimics natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and disrupt biological pathways. This mechanism is particularly relevant in its antibacterial and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds:
2-Aminoethylphosphonic acid: Known for its role in biological systems as a natural phosphonate.
(2-Acetamido-1-hydroxyethyl)phosphonic acid: A structurally similar compound with hydroxyl substitution.
Uniqueness: (1-Acetamidoethyl)phosphonic acid is unique due to its specific acetamidoethyl moiety, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and receptors sets it apart from other phosphonic acids .
Propiedades
| 132685-14-4 | |
Fórmula molecular |
C4H10NO4P |
Peso molecular |
167.10 g/mol |
Nombre IUPAC |
1-acetamidoethylphosphonic acid |
InChI |
InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9) |
Clave InChI |
OWNNFWRGXJDEEX-UHFFFAOYSA-N |
SMILES canónico |
CC(NC(=O)C)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)

